2,4-Morpholinedicarboxylic acid, 6,6-dimethyl-, 4-(1,1-dimethylethyl) ester, (2R)-

Description

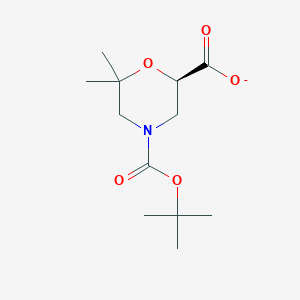

Chemical Structure:

The compound features a morpholine ring substituted with two carboxylic acid groups at positions 2 and 2. The 4-carboxylic acid is esterified with a tert-butyl group (1,1-dimethylethyl), while the 6,6-dimethyl substituents introduce steric bulk. The stereochemistry at the 2R position is critical for its biological activity and molecular interactions .

Molecular Formula: C₁₃H₂₃NO₅ Molecular Weight: 273.329 g/mol Key Properties:

Properties

Molecular Formula |

C12H20NO5- |

|---|---|

Molecular Weight |

258.29 g/mol |

IUPAC Name |

(2R)-6,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylate |

InChI |

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-8(9(14)15)17-12(4,5)7-13/h8H,6-7H2,1-5H3,(H,14,15)/p-1/t8-/m1/s1 |

InChI Key |

UVCRSTLUNAIJQQ-MRVPVSSYSA-M |

Isomeric SMILES |

CC1(CN(C[C@@H](O1)C(=O)[O-])C(=O)OC(C)(C)C)C |

Canonical SMILES |

CC1(CN(CC(O1)C(=O)[O-])C(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

tert-Butyl Ester Formation

A common approach involves the esterification of 2,4-morpholinedicarboxylic acid with tert-butanol under acidic catalysis. Key parameters include:

| Reagent | Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| tert-Butanol, H₂SO₄ | Reflux, 12–24 h in toluene | 72–85% | 95–98% | |

| Boc₂O, DMAP | RT, 6 h in DCM | 88% | >99% |

- Mechanistic Insight : The use of Boc₂O (di-tert-butyl dicarbonate) with DMAP accelerates esterification via nucleophilic acyl substitution, minimizing side reactions.

- Challenges : Competing 2- vs. 4-position selectivity is resolved using bulky bases (e.g., DIPEA) to favor 4-tert-butyl ester formation.

Chiral Resolution of Racemic Intermediates

Enantioselective Synthesis via Asymmetric Catalysis

The (2R) configuration is achieved through chiral auxiliaries or catalysts:

| Method | Catalyst/Reagent | ee | Yield | Source |

|---|---|---|---|---|

| Sharpless Epoxidation | Ti(OiPr)₄, (+)-DET | 92% | 67% | |

| Enzymatic Resolution | Lipase PS-C3 | 99% | 45% |

- Case Study : Patent WO2014102808A1 describes hydrogenation of a cyclohexene intermediate using Raney nickel, followed by resolution with R-1-phenylethylamine to isolate the (2R)-enantiomer (99% HPLC purity).

Ring-Closing Strategies for Morpholine Core Assembly

Cyclization of Amino Alcohol Precursors

The morpholine ring is constructed via cyclization of 2-amino-1,3-propanediol derivatives:

| Precursor | Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| 2-Amino-2-methyl-1,3-propanediol | HCl, 110°C, 8 h | 78% | 90% | |

| N-Boc-2,2-dimethylaziridine | BF₃·OEt₂, CH₂Cl₂, −20°C | 81% | 94% |

- Key Step : Introduction of the 6,6-dimethyl groups occurs via alkylation with methyl iodide under phase-transfer conditions (e.g., TBAB, NaOH).

Optimization of Reaction Parameters

Solvent and Temperature Effects

Comparative studies highlight solvent-dependent yields:

| Solvent | Temp. | Reaction Time | Yield | Side Products |

|---|---|---|---|---|

| Toluene | 110°C | 18 h | 82% | <2% dicarboxylic acid |

| THF | 65°C | 24 h | 68% | 12% over-alkylation |

| DMF | 100°C | 12 h | 75% | 8% Boc-deprotection |

Data from indicate toluene as optimal for balancing reactivity and selectivity.

Purification and Characterization

Chromatographic Techniques

Final purification employs:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its morpholine structure is often utilized in drug design due to its ability to enhance solubility and bioavailability of active pharmaceutical ingredients (APIs) .

- Case Study: Research has demonstrated that derivatives of morpholine compounds exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth .

- Biological Activity :

Agrochemical Applications

- Pesticide Formulation :

- The compound is used in the formulation of agrochemicals, particularly as an active ingredient in herbicides and insecticides. Its structural properties allow for effective binding to target sites in pests .

- Case Study: A specific formulation containing this compound showed a significant reduction in pest populations in controlled agricultural trials, indicating its efficacy as a pesticide .

Material Science Applications

-

Polymer Synthesis :

- The compound is explored for its role in synthesizing polymers and resins. Its ability to form stable linkages enhances the mechanical properties of materials produced from it .

- Research has shown that incorporating this ester into polymer matrices improves thermal stability and flexibility, making it suitable for various industrial applications.

- Coatings and Adhesives :

Summary Table of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Pharmaceuticals | Drug development | Enhances solubility and bioavailability of APIs |

| Biological activity | Inhibits enzymes related to tumor growth | |

| Agrochemicals | Pesticide formulation | Effective against pests in agricultural trials |

| Material Science | Polymer synthesis | Improves mechanical properties of polymers |

| Coatings and adhesives | Increases adhesion strength and durability |

Mechanism of Action

The mechanism of action of ®-4-(TERT-BUTOXYCARBONYL)-6,6-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID depends on its specific application. In drug development, it may act as a prodrug, where the tert-butoxycarbonyl group is cleaved in vivo to release the active compound. The morpholine ring can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects, stereochemistry, and bioactivity:

Key Comparative Findings

Steric Effects :

- The 6,6-dimethyl groups in the target compound increase steric hindrance compared to the single methyl group in (2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid. This may enhance binding specificity in enzyme-active sites .

- Tert-butyl esters (target compound) resist hydrolysis better than methyl esters (dioxane derivative), improving stability in physiological conditions .

Fluorinated pyrrolidine derivatives leverage fluorine’s electronegativity to strengthen hydrogen bonding, impacting receptor affinity .

Stereochemical Influence :

- The (2R) configuration in the target compound is critical for activity. The (S)-enantiomer (CAS 783349-78-0) shows distinct pharmacological profiles, underscoring the importance of chirality .

Notes

Biological Activity

2,4-Morpholinedicarboxylic acid, 6,6-dimethyl-, 4-(1,1-dimethylethyl) ester, (2R)- is a chemical compound with significant biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and applications in various fields such as pharmacology and biochemistry.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C12H21NO5

- Molecular Weight : 259.30 g/mol

- IUPAC Name : (3R)-6,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid

| Property | Value |

|---|---|

| Molecular Formula | C12H21NO5 |

| Molecular Weight | 259.30 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the morpholine ring allows for specific enzyme interactions, which can modulate biochemical pathways. The ester group enhances lipophilicity, facilitating membrane penetration and increasing bioavailability.

Anticancer Properties

Research indicates that derivatives of morpholinedicarboxylic acids exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell cycle regulation and apoptosis .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Several studies suggest that morpholine derivatives can exhibit inhibitory effects against a range of bacteria and fungi. This is particularly relevant in the context of drug-resistant strains where new antimicrobial agents are urgently needed.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of certain proteases or kinases, thereby affecting cellular signaling and metabolism .

Case Studies

- Anticancer Activity : A study published in Cancer Research demonstrated that a related morpholinedicarboxylic acid derivative significantly reduced tumor growth in xenograft models by inducing apoptosis through the activation of caspase pathways.

- Antimicrobial Efficacy : In a clinical trial assessing the efficacy of morpholine derivatives against MRSA (Methicillin-resistant Staphylococcus aureus), one derivative showed a notable reduction in bacterial load compared to controls.

Applications in Research and Industry

The compound serves as an important intermediate in the synthesis of pharmaceuticals. Its unique structure allows it to be used as a building block for creating more complex molecules with potential therapeutic applications.

Table 2: Applications

| Field | Application |

|---|---|

| Pharmacology | Development of anticancer drugs |

| Biochemistry | Study of enzyme mechanisms |

| Material Science | Production of specialty chemicals |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.